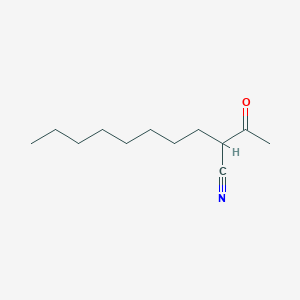

2-Acetyldecanonitrile

Cat. No. B8325289

M. Wt: 195.30 g/mol

InChI Key: QNBMPSXIOSXTIZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08309751B2

Procedure details

In a stirred vessel fitted with reflux condenser and dropping funnel, 317 g of o-xylene were initially charged, 198.96 g of solid potassium methoxide were added and the mixture was heated at reflux. A mixture of 170 g of decanonitrile and 133.9 g of ethyl acetate was then added via the dropping funnel over a period of 10 min. After the addition had ended, stirring was continued for 4 h, and the mixture was then cooled to 105° C. 372 g of water were then added, and the mixture was adjusted to pH 4.3 by addition of about 470 g of 20% strength hydrochloric acid. The temperature was set to 65° C., and the (lower) aqueous phase was removed. The organic phase was washed with another 186 g of water. After removal of the aqueous phase, the organic phase was concentrated to about half of its original volume to remove the water. This gave 211.7 g of a light-yellow solution having a content of product of value of 66.8% a/a (GC), which solution can be reacted further as such. For purification, the compound was distilled under high vacuum, with the product passing over at 106 to 121° C./1 mbar.

[Compound]

Name

solid

Quantity

198.96 g

Type

reactant

Reaction Step Two

Name

potassium methoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:7]=1[CH3:8].C[O-:10].[K+].[C:12](#[N:22])[CH2:13][CH2:14][CH2:15]CCCCCC.Cl>O.C(OCC)(=O)C>[C:14]([CH:13]([CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1])[C:12]#[N:22])(=[O:10])[CH3:15] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

317 g

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C=CC=CC1C

|

Step Two

[Compound]

|

Name

|

solid

|

|

Quantity

|

198.96 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

potassium methoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

170 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCC)#N

|

|

Name

|

|

|

Quantity

|

133.9 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

372 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

105 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a stirred vessel fitted

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was then added via the dropping funnel over a period of 10 min

|

|

Duration

|

10 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was set to 65° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the (lower) aqueous phase was removed

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase was washed with another 186 g of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removal of the aqueous phase

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the organic phase was concentrated to about half of its original volume

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

can be reacted further as such

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

For purification

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the compound was distilled under high vacuum, with the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

passing over at 106 to 121° C./1 mbar

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |